molecular formula C15H23ClN2O B12417111 Milnacipran-d10 (hydrochloride)

Milnacipran-d10 (hydrochloride)

Cat. No.: B12417111
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-GDZMUCOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Milnacipran (B1663801) as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) in Preclinical Investigations

Milnacipran is a well-documented dual-action antidepressant that demonstrates roughly equivalent potency in inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). nih.govnih.govresearchgate.net This balanced activity distinguishes it from other SNRIs like venlafaxine (B1195380) and duloxetine, which show a higher selectivity for serotonin reuptake. nih.gov Preclinical studies have consistently demonstrated Milnacipran's dual inhibitory action in both in vitro and in vivo animal models. nih.govresearchgate.net

In microdialysis studies on rodents, Milnacipran was observed to elevate extracellular levels of both serotonin and norepinephrine in key brain regions such as the hypothalamus and prefrontal cortex. nih.gov Furthermore, in vitro research using human cell lines revealed that Milnacipran inhibits norepinephrine reuptake with about three times greater potency than serotonin reuptake. nih.gov Unlike tricyclic antidepressants (TCAs), Milnacipran exhibits no significant affinity for various other neurotransmitter receptors, including adrenergic, serotonergic, dopaminergic, histaminergic, muscarinic, or opiate receptors. nih.gov This lack of off-target activity is a significant factor in its more favorable tolerability profile compared to TCAs. nih.gov

The pharmacokinetic profile of Milnacipran is characterized by rapid absorption, high bioavailability, and low protein binding. nih.govresearchgate.net It is metabolized to a limited extent, meaning the parent drug is the primary pharmacologically active compound in the body. nih.govresearchgate.net These properties contribute to its low potential for drug-drug interactions. nih.govnih.gov

Rationale and Significance of Deuterium (B1214612) Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a fundamental technique in pharmaceutical research, providing detailed insights into the behavior of drug molecules within biological systems. musechem.com Deuterium labeling, which involves the substitution of hydrogen atoms with deuterium, is particularly valuable. musechem.comclearsynth.com This substitution, while seemingly minor, can have significant effects on a compound's properties and behavior. assumption.edu

The primary rationale for deuterium labeling lies in the "kinetic isotope effect." The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency in chemical bonds, making them more stable and resistant to metabolic degradation. musechem.com This enhanced metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life. musechem.comclearsynth.comnih.gov

Beyond altering metabolic profiles, deuterium-labeled compounds serve as crucial internal standards in analytical techniques like mass spectrometry. musechem.comacs.org Their distinct mass signature allows for precise quantification of the non-labeled drug in complex biological samples, which is essential for accurate pharmacokinetic and pharmacodynamic studies. musechem.comacs.org This application is a cornerstone of modern bioanalysis. nih.govacanthusresearch.com The use of stable isotopes like deuterium has become increasingly popular in drug discovery and development, not only for tracing a molecule's journey through the body but also for incorporation into pharmacologically active compounds to enhance their therapeutic profiles. nih.gov

Specific Research Utility of Milnacipran-d10 (hydrochloride) as a Stable Isotope-Labeled Reference Standard

Milnacipran-d10 (hydrochloride) is the deuterium-labeled version of Milnacipran hydrochloride. medchemexpress.com Its primary and most critical role in scientific research is to serve as a stable isotope-labeled internal standard for the quantitative analysis of Milnacipran in biological matrices. acanthusresearch.comnih.gov

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard. nih.govresearchgate.net Milnacipran-d10, being chemically identical to Milnacipran but with a higher mass, co-elutes with the unlabeled analyte during chromatography. acanthusresearch.com This allows it to compensate for variations in sample preparation, extraction recovery, and matrix effects during ionization in the mass spectrometer, leading to highly accurate and precise quantification of Milnacipran. nih.govacanthusresearch.com

Recent studies have highlighted the development and validation of LC-MS/MS methods for quantifying Milnacipran in biological samples, where Milnacipran-d10 was used as the internal standard. nih.gov These methods are crucial for conducting pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov The availability of Milnacipran-d10 as a reference standard is therefore indispensable for researchers studying the pharmacology and disposition of Milnacipran. acanthusresearch.com

FeatureDescription
Compound Name Milnacipran-d10 (hydrochloride)
Parent Drug Milnacipran
Isotopic Label Deuterium (d10)
Primary Application Stable Isotope-Labeled Reference Standard
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Research Area Pharmacokinetics, Bioanalysis

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-GDZMUCOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Chemistry and Isotopic Incorporation Strategies for Milnacipran D10 Hydrochloride

Methodologies for the Preparation of Milnacipran (B1663801) Hydrochloride Precursors

The synthesis of Milnacipran hydrochloride involves the preparation of key precursors, which are crucial for the formation of the final active pharmaceutical ingredient. Several methods have been developed to produce these intermediates efficiently.

A common approach involves a multi-step synthesis beginning with readily available starting materials. google.compatsnap.com One patented process describes the preparation of cis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide, a key intermediate, through a series of reactions. google.com This intermediate is then converted to Milnacipran. google.com The process involves the reaction of (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane with hydrazine (B178648) hydrate. medkoo.com Another method discloses the preparation of Milnacipran hydrochloride by reacting an acid chloride of cis-1-phenyl-1-ethoxycarbonyl-2-aminomethylcyclopropane with diethylamine (B46881), followed by salification with hydrochloric acid. google.com

The final step in many synthetic routes is the formation of the hydrochloride salt. This is typically achieved by reacting the Milnacipran base with hydrochloric acid in a suitable solvent. google.com The choice of solvent and the temperature of the reaction are important parameters to control for obtaining a pure product. google.com Dichloromethane and isopropanol (B130326) are commonly used solvents for this purpose. google.com

Deuteration Techniques and Sites of Labeling within the Milnacipran Structure

Deuterium-labeled compounds, such as Milnacipran-d10, are valuable tools in pharmacokinetic studies and as internal standards in analytical methods. veeprho.comresearchgate.net The incorporation of deuterium (B1214612) atoms into the Milnacipran molecule is a strategic process designed to create a stable, isotopically enriched version of the drug without altering its fundamental pharmacological properties. bioscientia.de

The "d10" designation in Milnacipran-d10 indicates that ten hydrogen atoms in the molecule have been replaced by deuterium atoms. nih.gov While the exact positions of deuteration can vary depending on the synthetic route, they are typically located on the diethylamino group and the phenyl group. This specific labeling provides a distinct mass difference between the deuterated and non-deuterated compounds, which is essential for mass spectrometry-based analysis. researchgate.netnih.gov

Several techniques can be employed for deuterium labeling. One common strategy is to use deuterated starting materials in the synthesis. x-chemrx.com For example, deuterated diethylamine could be used to introduce deuterium atoms onto the ethyl groups of the diethylamino moiety. Another approach is through hydrogen-isotope exchange reactions on the final Milnacipran molecule or its precursors. x-chemrx.com This can be achieved using catalysts like palladium on carbon (Pd/C) in the presence of deuterium gas (D2) or a deuterium source like heavy water (D2O). x-chemrx.com

The goal of deuteration is to create a molecule with a higher mass for easy detection, but it can also sometimes offer metabolic advantages. bioscientia.deselvita.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

Stereochemical Considerations in the Synthesis of Deuterated Enantiomers

Milnacipran possesses two chiral centers, leading to the existence of enantiomers. epo.orgresearchgate.net The cis-isomers are the therapeutically active forms, existing as a racemic mixture of the (1S, 2R)-dextrogyral and (1R, 2S)-levogyral enantiomers. epo.org The synthesis of deuterated Milnacipran must, therefore, consider the stereochemistry to produce the desired enantiomerically pure or racemic forms.

The synthesis of specific enantiomers, such as levomilnacipran (B1675123) ((1S, 2R)-milnacipran), often requires asymmetric synthesis strategies. nih.govrsc.org These methods aim to control the formation of the two stereogenic centers on the cyclopropane (B1198618) ring. nih.gov One approach involves the sequential installation of these centers starting from a prochiral molecule like phenylacetic acid. nih.govrsc.org

Chiral resolution is another common technique to separate the enantiomers from a racemic mixture. libretexts.orgyoutube.com This can be achieved by forming diastereomeric salts with a chiral resolving agent. epo.orglibretexts.org For example, a racemic mixture of Milnacipran can be reacted with a chiral acid, like D-di-p-methoxybenzoyl tartaric acid, to form two different diastereomeric salts. epo.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Once separated, the pure enantiomer of Milnacipran can be recovered. epo.org

The synthesis of deuterated enantiomers, such as D-Milnacipran-d10 or L-Milnacipran-d10, would involve combining these stereoselective synthesis or resolution techniques with the isotopic labeling methods described in the previous section. acanthusresearch.com For instance, a racemic mixture of Milnacipran-d10 could be synthesized and then resolved to obtain the individual deuterated enantiomers.

Analytical Characterization of Milnacipran-d10 (hydrochloride) Purity and Isotopic Enrichment

Ensuring the purity and isotopic enrichment of Milnacipran-d10 (hydrochloride) is crucial for its use as an internal standard and in research. veeprho.com A combination of analytical techniques is employed for this characterization.

Purity Analysis: High-performance liquid chromatography (HPLC) is a primary method for assessing the chemical purity of Milnacipran and its deuterated analog. nih.govscirp.orgpsu.edu Reversed-phase HPLC (RP-HPLC) methods have been developed to separate Milnacipran from its impurities. scirp.orgpsu.edu Chiral HPLC, using cellulose-based stationary phases, is specifically used to separate and quantify the individual enantiomers of Milnacipran. nih.gov

Isotopic Enrichment Analysis: Mass spectrometry (MS) is the key technique for determining the isotopic enrichment of Milnacipran-d10. researchgate.netnih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precursor ions of Milnacipran and Milnacipran-d10 are selected and fragmented. researchgate.netnih.gov The distinct mass-to-charge (m/z) ratios of the parent and fragment ions allow for their precise quantification. For example, the protonated precursor ion [M+H]+ for Milnacipran is observed at m/z 246.8, while for Milnacipran-d10, it is at m/z 257.2. nih.gov

High-resolution mass spectrometry (HR-MS) provides even more accurate mass measurements, which can be used to calculate the isotopic enrichment with high precision. rsc.orgnih.gov By comparing the experimental isotopic distribution with the theoretical distribution for a given level of deuteration, the percentage of isotopic enrichment can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing deuterated compounds. rsc.orgnih.gov While ¹H NMR can show the absence of signals at the deuterated positions, ²H NMR can directly detect the deuterium atoms, confirming their location within the molecule. nih.gov Quantitative NMR methods can also be used to determine the level of isotopic abundance. nih.gov

The combination of these analytical methods ensures the high quality of Milnacipran-d10 (hydrochloride) for its intended applications in scientific research.

Advanced Analytical Methodologies Utilizing Milnacipran D10 Hydrochloride As a Research Tool

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of milnacipran (B1663801) in various biological matrices. nih.govnih.gov This methodology is favored for its high sensitivity, specificity, and the ability to provide reliable quantitative data essential for research. nih.goviosrjournals.org The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection, with Milnacipran-d10 (hydrochloride) playing a pivotal role as an internal standard. nih.goviosrjournals.org

Optimization of Chromatographic Parameters for Milnacipran and Deuterated Analogue

Achieving optimal chromatographic separation of milnacipran and its deuterated analogue, Milnacipran-d10, is a foundational step in developing a reliable LC-MS/MS assay. Researchers have successfully employed various reversed-phase columns, such as C18 and cyanopropyl (CN) chemistries, to achieve the necessary separation from endogenous plasma components. nih.goviosrjournals.org The mobile phase composition is carefully optimized to ensure symmetric peak shapes and suitable retention times. iosrjournals.org Common mobile phases consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid. nih.goviosrjournals.org The pH of the aqueous phase and the gradient or isocratic elution profile are fine-tuned to achieve efficient separation. nih.goviosrjournals.org For instance, one method utilized an isocratic mobile phase of 10 mM ammonium acetate (pH 4.0) and methanol (25:75, v/v) with a Zorbax SB-CN column. nih.govresearchgate.net Another established method used a Gemini C18 column with an isocratic mixture of acetonitrile and 0.1% formic acid (50:50, v/v). iosrjournals.org The goal is to ensure that milnacipran and Milnacipran-d10 co-elute or have very close retention times while being well-resolved from matrix interferences. iosrjournals.org

Interactive Table: Examples of Chromatographic Conditions for Milnacipran Analysis

ParameterMethod 1Method 2
Column Zorbax SB-CN (4.6 mm x 75 mm, 3.5 µm) nih.govresearchgate.netGemini C18 (150 mm x 2.0 mm, 5 µm) iosrjournals.org
Mobile Phase 10 mM Ammonium Acetate (pH 4.0) and Methanol (25:75, v/v) nih.govresearchgate.netAcetonitrile and 0.1% Formic Acid (50:50, v/v) iosrjournals.org
Flow Rate 0.7 mL/min nih.govresearchgate.net0.25 mL/min iosrjournals.org
Elution Mode Isocratic nih.govresearchgate.netIsocratic iosrjournals.org
Retention Time ~1.77 min researchgate.net~1.54 min iosrjournals.org

Mass Spectrometric Detection Parameters: Multiple Reaction Monitoring (MRM) Transitions and Ionization Modes

For the quantification of milnacipran, tandem mass spectrometry is typically operated using an electrospray ionization (ESI) source in the positive ion mode. iosrjournals.orgnih.gov This approach generates protonated molecular ions [M+H]+ for both milnacipran and Milnacipran-d10. The high specificity of the assay is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. forensicrti.org This precursor-to-product ion pair is known as an MRM transition. forensicrti.org The selection of unique and stable transitions for both the analyte and its deuterated internal standard is crucial for preventing cross-talk and ensuring accurate measurement. forensicrti.org Instrument parameters such as declustering potential and collision energy are optimized for each transition to maximize signal intensity. iosrjournals.orgnih.gov

Interactive Table: MRM Transitions for Milnacipran and Milnacipran-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Milnacipran 247.2230.3Positive ESI nih.govresearchgate.net
Milnacipran 247.2100.1Positive ESI iosrjournals.org
Milnacipran-d10 257.2240.4Positive ESI nih.govresearchgate.net
Milnacipran-d10 257.2240.3Positive ESI iosrjournals.org

Validation Metrics: Linearity, Sensitivity, Accuracy, and Precision in Biological Research Matrices

The validation of a bioanalytical method ensures its reliability for the intended research application. woah.org For milnacipran assays using Milnacipran-d10, validation is performed according to established guidelines. nih.gov

Linearity: The method's linearity is established by analyzing calibration standards at several concentration levels. The assay demonstrates a linear relationship between the concentration and the instrument response over a specific range. For milnacipran, linear ranges are commonly established from low ng/mL to several hundred ng/mL, such as 1.00–400.00 ng/mL or 2–500 ng/mL, with correlation coefficients (r²) consistently exceeding 0.98. nih.goviosrjournals.orgresearchgate.net

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. woah.org For milnacipran, LLOQs of 1.00 ng/mL and 2 ng/mL have been reported, demonstrating the high sensitivity of LC-MS/MS methods. nih.goviosrjournals.org

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. woah.org These are assessed at multiple quality control (QC) concentrations (low, medium, and high). For milnacipran assays, intra-day and inter-day precision values are typically below 15%, with accuracy falling within 85-115%. nih.govnih.gov One study reported intra-day precision within 5.40-10.85% and inter-day precision within 4.40-8.29%, with accuracy ranging from 97.00% to 106.23%. nih.govresearchgate.net

Interactive Table: Summary of Validation Metrics from a Milnacipran Assay in Rat Plasma

Validation ParameterResultReference
Linearity Range 1.00–400.00 ng/mL nih.govnih.gov
Correlation Coefficient (r²) ≥0.9850 nih.govnih.gov
Lower Limit of Quantification (LLOQ) 1.00 ng/mL nih.gov
Intra-day Precision (%RSD) ≤10.85% nih.gov
Inter-day Precision (%RSD) ≤8.29% nih.gov
Intra-day Accuracy (%) 97.00–104.20% nih.gov
Inter-day Accuracy (%) 101.64–106.23% nih.gov

Role of Milnacipran-d10 (hydrochloride) as an Internal Standard in Quantitative Research Assays

The use of a stable isotope-labeled internal standard (SIL-IS) like Milnacipran-d10 is considered the gold standard in quantitative mass spectrometry. nih.gov Because Milnacipran-d10 is chemically identical to milnacipran, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization. nih.gov However, its increased mass (due to the 10 deuterium (B1214612) atoms) allows it to be distinguished from the unlabeled analyte by the mass spectrometer. nih.goviosrjournals.org By adding a known amount of Milnacipran-d10 to every sample and standard at the beginning of the sample preparation process, it serves to normalize the data. It effectively corrects for variability in sample recovery during extraction and for matrix effects (suppression or enhancement of ionization) that can occur in complex biological samples. researchgate.net This ensures that the calculated concentration of milnacipran is highly accurate and precise, as the ratio of the analyte peak area to the internal standard peak area is used for quantification. iosrjournals.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Milnacipran Research

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of milnacipran in human plasma. fao.orgresearchgate.net Due to the low volatility of milnacipran, a derivatization step is necessary to make it suitable for GC analysis. fao.org One validated method involves derivatizing milnacipran with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). fao.orgresearchgate.net This method demonstrated good linearity in the range of 30–500 ng/mL and an LLOQ of 30 ng/mL. fao.orgresearchgate.net Though effective, GC-MS methods can be more time-consuming due to the required derivatization and extraction procedures compared to modern LC-MS/MS approaches. iosrjournals.orgresearchgate.net

Alternative Spectrophotometric and Chromatographic Techniques for Research Quantification

Beyond mass spectrometry-based methods, other analytical techniques have been developed for the quantification of milnacipran, particularly in pharmaceutical formulations rather than biological fluids, due to sensitivity limitations. researchgate.netresearchgate.net

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorimetric Detection: Several HPLC methods have been established using UV detection, often around 220 nm. researchgate.net These methods are robust for analyzing bulk drug and capsule formulations. researchgate.net For enhanced sensitivity in biological matrices, HPLC with fluorimetric detection has been employed. researchgate.net This often requires a pre-column or post-column derivatization step to make the milnacipran molecule fluorescent, for example, by reacting it with fluorescamine. researchgate.net One such method achieved an LLOQ of 5 ng/mL in human plasma. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been developed for the quantitative determination of milnacipran in bulk and pharmaceutical forms. researchgate.net This technique involves spotting the sample on a silica (B1680970) gel plate, developing it with a mobile phase, and performing densitometric detection at a specific wavelength (e.g., 220 nm). researchgate.net

Spectrophotometry: Simple spectrophotometric methods have been reported for milnacipran. researchgate.net While useful for quality control of pharmaceutical products, these methods lack the specificity and sensitivity required for quantification in complex biological research matrices like plasma. researchgate.netresearchgate.net

Preclinical Pharmacological Investigations Employing Milnacipran D10 Hydrochloride

In Vitro Studies of Neurotransmitter Transporter Interactions

The primary mechanism of action of milnacipran (B1663801), and by extension Milnacipran-d10, is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. This dual inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Serotonin and Norepinephrine Reuptake Inhibition Profiles

In vitro studies using human cell lines have demonstrated that milnacipran is a potent inhibitor of both serotonin and norepinephrine reuptake. Unlike some other SNRIs that show a preference for one transporter over the other, milnacipran exhibits a relatively balanced affinity for both. However, some studies suggest a slightly greater potency for norepinephrine reuptake inhibition.

One study reported that milnacipran inhibits norepinephrine reuptake with approximately three-fold greater potency than serotonin reuptake. nih.gov Another comparative analysis determined that milnacipran appears to be norepinephrine transporter selective in uptake inhibition. nih.gov The inhibitory concentrations (IC50) and binding affinities (Ki) from various studies are summarized in the table below.

TransporterParameterValue (nM)Reference
Norepinephrine Transporter (NET)IC5077 nih.gov
Serotonin Transporter (SERT)IC50420 nih.gov
Norepinephrine Transporter (NET)Ki68 nih.gov
Serotonin Transporter (SERT)Ki151 nih.gov
Serotonin Transporter (SERT)Ki22 nih.gov
Norepinephrine Transporter (NET)Ki8.44 nih.gov

Interactive Data Table: Milnacipran Reuptake Inhibition

TransporterParameterValue (nM)Reference
Norepinephrine Transporter (NET) IC5077 nih.gov
Serotonin Transporter (SERT) IC50420 nih.gov
Norepinephrine Transporter (NET) Ki68 nih.gov
Serotonin Transporter (SERT) Ki151 nih.gov
Serotonin Transporter (SERT) Ki22 nih.gov
Norepinephrine Transporter (NET) Ki8.44 nih.gov

Receptor Binding Assays with Milnacipran Analogues

Research into conformationally restricted analogues of milnacipran has been conducted to explore their potential as NMDA receptor antagonists. These studies, while not directly on Milnacipran-d10, provide insight into the structure-activity relationships of the milnacipran scaffold.

Ex Vivo Pharmacodynamic Assessments using Labeled Compounds

Ex vivo studies using radiolabeled milnacipran, such as [3H]milnacipran, have been instrumental in characterizing its binding sites within the brain. Autoradiographic studies in rats have shown that [3H]milnacipran binding is concentrated in areas with dense serotonergic innervation, including the raphe nuclei, basal ganglia, colliculi, and cortex. nih.gov

The pattern of [3H]milnacipran binding closely resembles that of [3H]paroxetine, a selective serotonin reuptake inhibitor. nih.gov Furthermore, lesioning of serotonergic neurons with 5,7-dihydroxytryptamine (B1205766) significantly reduces [3H]milnacipran binding in various brain regions. nih.gov In contrast, destruction of noradrenergic neurons does not affect its binding. nih.gov These findings from ex vivo assessments strongly indicate that under the experimental conditions, [3H]milnacipran primarily binds to the serotonin transporter. nih.gov

Investigations into Off-Target Receptor Binding Affinity

A key characteristic of milnacipran is its high selectivity for the serotonin and norepinephrine transporters, with minimal affinity for other neurotransmitter receptors. This "clean" pharmacological profile is believed to contribute to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).

Extensive in vitro receptor binding assays have demonstrated that milnacipran has no significant affinity for a wide range of receptors at clinically relevant concentrations. nih.govnih.govnih.gov This includes a lack of interaction with:

Adrenergic receptors (alpha1, alpha2, beta)

Muscarinic cholinergic receptors

Histaminergic receptors (H1)

Dopaminergic receptors (D1, D2)

Opiate receptors

This low affinity for other receptors means that milnacipran is less likely to cause the anticholinergic, sedative, and cardiovascular side effects associated with TCAs. nih.gov

Elucidation of Milnacipran Metabolic Pathways Using Deuterated Analogues

Identification of Phase I and Phase II Metabolic Transformations in Preclinical Models

In preclinical animal models, milnacipran (B1663801) undergoes both Phase I and Phase II metabolic transformations. Phase I reactions introduce or expose functional groups on the drug molecule, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The primary Phase I metabolic pathway for milnacipran is N-desethylation , which results in the formation of N-desethyl milnacipran. drugbank.compharmgkb.org Another minor Phase I reaction is hydroxylation, leading to p-hydroxy-milnacipran. drugbank.com

The major Phase II metabolic pathway is glucuronidation . Milnacipran can be directly conjugated with glucuronic acid to form milnacipran carbamoyl-O-glucuronide. drugbank.comnih.gov Additionally, the Phase I metabolites, N-desethyl milnacipran and p-hydroxy-milnacipran, can also undergo glucuronidation. drugbank.com Preclinical studies in rodents have been instrumental in identifying these transformations. For instance, microdialysis studies in the hypothalamus and prefrontal cortex of rodents have demonstrated the presence of both milnacipran and its metabolites. nih.gov

In humans, approximately 55% of an administered dose of milnacipran is excreted unchanged in the urine. nih.govnih.gov The major metabolite is the milnacipran carbamoyl-O-glucuronide, accounting for about 19% of the dose, followed by N-desethyl milnacipran at approximately 8%. nih.govnih.gov

Metabolic Pathway Metabolite Percentage of Excreted Dose (Human Urine) References
UnchangedMilnacipran~55% nih.gov, nih.gov
Phase II (Glucuronidation)Milnacipran carbamoyl-O-glucuronide~19% nih.gov, nih.gov
Phase I (N-desethylation)N-desethyl milnacipran~8% nih.gov, nih.gov
Phase I (Hydroxylation) & Phase IIp-hydroxy-milnacipran glucuronide~1% drugbank.com
Phase I (Desethylation) & Phase IIN-desethyl milnacipran glucuronide~3% drugbank.com

Enzymatic Systems Involved in Milnacipran Biotransformation (e.g., CYP Enzymes, Glucuronidation)

The biotransformation of milnacipran is carried out by specific enzyme systems. While a significant portion of the drug is excreted unchanged, the metabolism that does occur involves both cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

The N-desethylation of milnacipran is primarily catalyzed by CYP3A4 , with minor contributions from CYP2C8, CYP2C19, CYP2D6, and CYP2J2. drugbank.compharmgkb.org However, studies have shown that milnacipran has a low potential for clinically significant interactions with the CYP450 system. In vitro studies using human liver microsomes demonstrated that milnacipran does not significantly inhibit major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6, with IC50 values being greater than or equal to 100 microM. nih.govresearchgate.net For CYP3A4/5, the inhibition was substrate-dependent, with an IC50 of approximately 30 microM for midazolam 1'-hydroxylation and around 100 microM for testosterone (B1683101) 6β-hydroxylation. nih.govresearchgate.net Furthermore, milnacipran's metabolism is not significantly affected by genetic polymorphisms of CYP2D6 or CYP2C19. researchgate.netnih.gov

Glucuronidation, the main Phase II reaction, is mediated by UGT enzymes . researchgate.netebmconsult.com These enzymes conjugate milnacipran at its carbamoyl (B1232498) group to form the carbamoyl-O-glucuronide metabolite. drugbank.com The specific UGT isoforms involved in milnacipran glucuronidation have been identified as UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17, which are also involved in the metabolism of other drugs like desvenlafaxine. nih.gov

Enzyme Family Specific Enzyme(s) Metabolic Reaction IC50 Values (in vitro) References
Cytochrome P450CYP3A4 (major), CYP2C8, CYP2C19, CYP2D6, CYP2J2 (minor)N-desethylationCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6: ≥100 µM; CYP3A4/5: ~30-100 µM drugbank.com, nih.gov, researchgate.net, pharmgkb.org
UDP-glucuronosyltransferasesUGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17GlucuronidationNot available drugbank.com, nih.gov

Application of Milnacipran-d10 (hydrochloride) for Metabolite Profiling and Quantification in Animal Tissues

Deuterated analogues of drugs, such as Milnacipran-d10, are invaluable tools in pharmacokinetic and metabolic studies. Their primary application is as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.comclearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for potential variability and improving the accuracy and precision of the assay. nih.govscispace.com

A recent study detailed the use of Milnacipran-d10 as an internal standard for the quantification of milnacipran in mouse plasma and brain tissue. nih.gov In this study, specific mass transitions were identified for both milnacipran (m/z 246.8/100.1) and Milnacipran-d10 (m/z 257.2/110.2), allowing for precise measurement. nih.gov

While this study focused on the parent drug, the same principle can be extended to metabolite profiling and quantification. By synthesizing deuterated standards of the major metabolites (e.g., N-desethyl milnacipran-dₓ, milnacipran carbamoyl-O-glucuronide-dₓ), researchers can develop highly sensitive and specific LC-MS/MS methods to accurately measure the concentrations of these metabolites in various animal tissues. This allows for a detailed understanding of the drug's distribution, metabolism, and elimination (ADME) profile in different organs and at different time points, which is critical in preclinical drug development.

Isotope Effect Studies on Metabolic Rates and Pathway Diversions

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org Specifically, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. portico.org This can result in a slower rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step. nih.govnih.gov

While specific studies on the kinetic isotope effect of Milnacipran-d10 are not publicly available, the principles of KIE can be applied to predict potential alterations in its metabolism. For instance, if the N-desethylation of milnacipran, which involves the cleavage of a C-H bond on the ethyl group, is a rate-determining step, then a deuterated analogue with deuterium atoms on the ethyl group would likely exhibit a slower rate of N-desethylation.

This phenomenon can be strategically used in drug design to:

Slow down metabolism: This can lead to a longer half-life and improved pharmacokinetic profile. portico.org

Alter metabolic pathways: If the primary metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative metabolic routes. This can be beneficial if the primary pathway leads to the formation of toxic metabolites.

The study of KIE in drug metabolism provides valuable insights into reaction mechanisms and can be a powerful tool for developing drugs with more favorable metabolic profiles. nih.govnih.gov Future research on the metabolism of Milnacipran-d10 could provide a clearer understanding of the rate-limiting steps in its biotransformation and the potential for metabolic switching.

Emerging Research Perspectives and Future Directions for Milnacipran D10 Hydrochloride

Novel Applications in Systems Pharmacology Research

Systems pharmacology represents a holistic approach to understanding how drugs affect the body by integrating data across multiple biological scales. Milnacipran-d10 (hydrochloride), as a stable, isotopically labeled internal standard, plays a crucial role in the quantitative analysis required for this field. nih.gov Its primary application is in pharmacokinetic (PK) studies, which are fundamental to systems pharmacology models.

In recent experimental studies, particularly those involving rodent models, precise quantification of a drug's concentration in plasma and brain tissue is essential to understand its distribution and action. nih.gov A 2023 study on the systemic and brain pharmacokinetics of milnacipran (B1663801) in mice utilized Milnacipran-d10 as an internal standard for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.gov This method allows for the accurate and selective measurement of the parent drug, milnacipran, in biological samples. nih.gov By providing a reliable reference point, Milnacipran-d10 ensures that variations in sample preparation and instrument response are accounted for, leading to highly accurate pharmacokinetic profiles.

These precise PK data are indispensable for:

Developing Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body, helping to predict drug behavior in different populations and scenarios.

Correlating Drug Exposure with Pharmacodynamic Effects: By knowing the exact concentration of milnacipran at its site of action over time, researchers can build more accurate models of its therapeutic and off-target effects. dovepress.com

Investigating Drug-Drug Interactions: Systems pharmacology models can predict how co-administered drugs might alter the metabolism and clearance of milnacipran, a process for which accurate baseline data, obtained using standards like Milnacipran-d10, is critical. nih.gov

Potential for Deuterated Analogues in Advancing Drug Discovery Methodologies

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), is a significant advancement in medicinal chemistry. nih.govuniupo.it This modification, known as deuteration, can substantially improve a drug's metabolic profile without altering its fundamental pharmacological activity. uniupo.it The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over half of all marketed drugs. researchgate.netnih.gov

This "deuterium switch" offers several advantages in drug discovery: nih.govnih.gov

Improved Pharmacokinetics: By slowing the rate of metabolism, deuteration can lead to a longer drug half-life, increased plasma exposure, and potentially lower or less frequent dosing. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.govresearchgate.net

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration at the site of such metabolic activity can decrease the formation of these harmful metabolites, enhancing the drug's safety profile. nih.gov

Enhanced Efficacy and Selectivity: By preventing metabolism to less active or inactive forms, deuteration can maintain higher concentrations of the active parent drug, potentially leading to improved therapeutic effects. nih.gov Deucravacitinib, the first de novo deuterated drug approved by the FDA, exemplifies how this strategy can be integrated early in the discovery process to overcome pharmacokinetic challenges. uniupo.itresearchgate.net

The table below summarizes the key benefits that deuterated analogues bring to the drug discovery process.

FeatureDescriptionPotential ImpactExample
Kinetic Isotope Effect The C-D bond is stronger and broken more slowly than the C-H bond by metabolic enzymes. nih.govSlows metabolic rate, increases drug exposure, and prolongs half-life.Deutetrabenazine nih.gov
Improved Safety Profile Reduces the formation of potentially reactive or toxic metabolites. nih.govLower toxicity and fewer adverse effects.N/A
Enhanced Target Engagement Maintains higher concentrations of the active parent drug by preventing its breakdown. nih.govImproved efficacy and potentially better selectivity.Deucravacitinib uniupo.itresearchgate.net
Chiral Stability Can inhibit the isomerization of a less active or more toxic enantiomer into its counterpart. musechem.comImproved safety and efficacy for chiral drugs.R-thalidomide musechem.com

The development of deuterated compounds like Milnacipran-d10 has paved the way for a more sophisticated approach to drug design, where metabolic stability is engineered into the molecule from the outset, helping to reduce attrition rates in drug development. nih.gov

Integration with Omics Technologies for Comprehensive Biological Understanding

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—aims to provide a global perspective on biological systems. nih.gov Integrating data from these different layers is crucial for a comprehensive understanding of disease pathogenesis and drug action. nih.gov Stable isotopically labeled compounds like Milnacipran-d10 (hydrochloride) are invaluable tools in this integrative approach, particularly within metabolomics.

Metabolomics involves the high-throughput identification and quantification of small-molecule metabolites in a biological system. nih.gov To achieve accurate quantification and understand how a drug perturbs metabolic networks, a reliable internal standard is essential. Milnacipran-d10 serves this purpose perfectly in studies involving its parent compound, milnacipran. nih.gov

The integration of Milnacipran-d10 with omics technologies can be envisioned in several ways:

Quantitative Metabolomics: When studying the metabolic effects of milnacipran, adding a known quantity of Milnacipran-d10 to samples allows for precise measurement of changes in endogenous metabolites. This helps researchers construct accurate metabolite-gene networks and identify pathways affected by the drug. nih.gov

Pharmacometabolomics: This sub-discipline correlates metabolic profiles with drug responses. By using Milnacipran-d10 to accurately quantify drug exposure, researchers can more reliably link individual metabolic signatures to variations in drug efficacy and toxicity. dovepress.com

Multi-Omics Data Analysis: In studies combining proteomics and metabolomics, Milnacipran-d10 ensures the accuracy of the metabolomic data layer. nih.gov This allows for more robust integrated analyses, for example, correlating changes in specific metabolic enzymes (measured by proteomics) with the rate of milnacipran metabolism (measured accurately using its deuterated standard).

Challenges and Opportunities in the Synthesis and Application of Advanced Deuterated Compounds

While the use of deuterated compounds in research and medicine holds immense promise, it is not without its challenges. researchgate.netacs.org However, these challenges are balanced by significant opportunities for innovation and therapeutic advancement.

Challenges:

Synthetic Complexity: The site-selective introduction of deuterium atoms into a complex molecule can be synthetically challenging. musechem.com It often requires the development of novel deuteration methods to achieve high isotopic purity and yield, which can be costly and time-consuming. researchgate.net

Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes cause the drug to be metabolized through an alternative, previously minor, pathway. musechem.com This "metabolic shunting" can lead to the formation of unexpected metabolites and must be carefully evaluated in vivo. musechem.com

Unpredictability: The biological effects of deuteration are not always predictable. nih.gov While the kinetic isotope effect is a well-understood principle, its translation into a tangible clinical benefit requires extensive empirical testing and head-to-head comparisons with the non-deuterated drug. nih.govnih.gov

Opportunities:

Improved ADMET Properties: The primary opportunity lies in creating superior drugs by enhancing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. musechem.com This can translate into safer and more effective medicines with more convenient dosing regimens. nih.gov

De Novo Drug Design: Increasingly, deuteration is not just being used to modify existing drugs (the "deuterium switch") but is being incorporated as a fundamental strategy in the design of new chemical entities. nih.govuniupo.it This allows chemists to address potential metabolic liabilities at a very early stage of drug discovery.

Intellectual Property: Deuterated versions of existing drugs can be patented as new chemical entities, providing a strategy for extending patent life or creating new market opportunities. nih.gov

Broadening Research Applications: Beyond therapeutics, deuterated compounds are essential tools for mechanistic studies, serving as probes to investigate reaction mechanisms and metabolic pathways. researchgate.net

The table below provides a summary of the key challenges and opportunities associated with deuterated compounds.

AspectChallengesOpportunities
Synthesis Site-selectivity, isotopic purity, development of new methods. musechem.comInnovation in synthetic chemistry, creation of novel deuteration techniques. researchgate.net
Cost Higher cost of deuterium sources and manufacturing processes. nih.govPotential for higher value therapeutics that justify the cost. nih.gov
Metabolism Risk of unpredictable metabolic switching and new metabolite formation. musechem.comReduced clearance, lower toxicity, and decreased drug-drug interactions. researchgate.net
Development Need for rigorous clinical trials to prove added value over non-deuterated versions. nih.govCreation of best-in-class medicines with superior clinical profiles. uniupo.ituniupo.it
Intellectual Property Navigating the patent landscape for deuterated analogues. nih.govNew patentable chemical entities and life-cycle management. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.